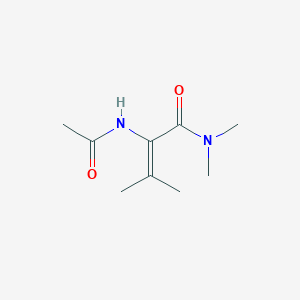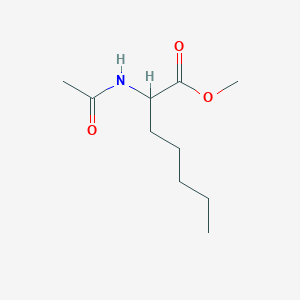![molecular formula C40H26O6S B14367092 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] CAS No. 90684-05-2](/img/structure/B14367092.png)
1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] is a complex organic compound characterized by its unique structure, which includes sulfonyl groups, phenylene rings, and ethynyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of Intermediate Compounds: The initial step involves the synthesis of 4-(4-ethynylphenoxy)benzene through a reaction between 4-bromophenol and 4-ethynylphenol in the presence of a palladium catalyst.
Coupling Reaction: The intermediate compound is then subjected to a coupling reaction with 4,4’-sulfonylbisphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl groups to sulfide groups.
Substitution: The ethynyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenoxybenzene derivatives.
Applications De Recherche Scientifique
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] has a wide range of scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials such as polymers and composites due to its unique structural properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene] involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with
Propriétés
Numéro CAS |
90684-05-2 |
|---|---|
Formule moléculaire |
C40H26O6S |
Poids moléculaire |
634.7 g/mol |
Nom IUPAC |
1-ethynyl-4-[4-[4-[4-[4-(4-ethynylphenoxy)phenoxy]phenyl]sulfonylphenoxy]phenoxy]benzene |
InChI |
InChI=1S/C40H26O6S/c1-3-29-5-9-31(10-6-29)43-33-13-17-35(18-14-33)45-37-21-25-39(26-22-37)47(41,42)40-27-23-38(24-28-40)46-36-19-15-34(16-20-36)44-32-11-7-30(4-2)8-12-32/h1-2,5-28H |
Clé InChI |
UKDMYDLYTJPXDA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)OC6=CC=C(C=C6)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)


![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)

![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)




![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)

![4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium](/img/structure/B14367079.png)
